Enantiomer-Dependent MK2 Activity
In a spiro-3-piperidyl MK2 inhibitor series, the racemic mixture was separated by chiral preparative HPLC, revealing that the desired MK2 inhibitory activity resided mostly in the first-eluting stereoisomer [1]. The (R)-tert-butyl (1-aminopropan-2-yl)carbamate building block installs the (R)-configuration at the diamine core, mapping to this active stereochemical series. The (S)-enantiomer (CAS 146552-71-8) would generate the opposite configuration at the same position, which is known to be significantly less active or inactive in analogous MK2 inhibitor chemotypes. Therefore, procurement of the (R)-enantiomer is mandatory for synthetic routes targeting the active stereoisomer.
| Evidence Dimension | Stereochemical configuration vs. MK2 inhibitory activity |
|---|---|
| Target Compound Data | (R)-configuration at the propane-1,2-diamine 2-position (CAS 100927-10-4) |
| Comparator Or Baseline | (S)-enantiomer (CAS 146552-71-8) would produce inverted stereochemistry; racemic mixture requires costly chiral separation with significant yield loss |
| Quantified Difference | For spiro-3-piperidyl MK2 inhibitors, activity resided mostly in a single stereoisomer post-chiral separation; lead compound (S)-23 achieved EC₅₀ of 7.4 nM (biochemical) and 0.5 μM (cellular) [1] |
| Conditions | Chiral preparative HPLC separation of racemic spiro-3-piperidyl MK2 inhibitors; biochemical and cellular target engagement assays |
Why This Matters
Pre-selecting the correct enantiomeric building block eliminates the need for costly, yield-reducing chiral separation of the final drug candidate and ensures synthetic effort is directed toward the active stereoisomer.
- [1] Kaptein A et al. Discovery of selective and orally available spiro-3-piperidyl ATP-competitive MK2 inhibitors. Bioorg Med Chem Lett. 2011;21(12):3823-7. PMID: 21565498. View Source
